molecular formula C21H22N2O4S B2553073 (2E,5E)-2-((2,4-dimethylphenyl)imino)-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one CAS No. 357306-39-9

(2E,5E)-2-((2,4-dimethylphenyl)imino)-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one

Cat. No. B2553073
CAS RN: 357306-39-9
M. Wt: 398.48
InChI Key: NTURCPZQKDLJNF-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of 4-thiazolidinone, a heterocyclic compound that has garnered interest due to its potential biological activities. The structure of the compound suggests that it may possess similar properties to other 4-thiazolidinone derivatives, which have been studied for their antimicrobial and antifungal properties, as well as their interactions with biological macromolecules like DNA.

Synthesis Analysis

The synthesis of 4-thiazolidinone derivatives typically involves multicomponent reactions, which are a cornerstone of modern organic and medicinal chemistry due to their step-economy and cost-effectiveness. For instance, a one-pot, three-component reaction has been successfully employed to synthesize 2-imino-4-(trifluoromethyl)thiazolidin-4-ol derivatives, starting from primary amines, aryl isothiocyanates, and a trifluoropropanone derivative . Although the specific compound is not mentioned, the synthesis of similar compounds often involves the condensation of thiazolidinone with aldehydes and amines, which could be adapted to synthesize the (2E,5E)-2-((2,4-dimethylphenyl)imino)-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one.

Molecular Structure Analysis

The molecular structure of 4-thiazolidinone derivatives is characterized by the presence of a thiazolidinone ring, which can exhibit prototropic tautomerism between amino and imino forms . This tautomerism can be confirmed by spectral analysis, such as NMR, and is an important feature that can influence the biological activity of these compounds.

Chemical Reactions Analysis

4-Thiazolidinone derivatives can undergo various chemical reactions to yield structurally diverse scaffolds. For example, subsequent reactions of the synthesized thiazolidinones can lead to the formation of isoxazoles, triazoles, and propargylamine derivatives . The reactivity of the thiazolidinone core allows for the introduction of various substituents, which can significantly alter the biological properties of the resulting compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-thiazolidinone derivatives are influenced by their substituents. For instance, the introduction of a trifluoromethyl group can enhance the lipophilicity of the molecule, potentially improving its biological activity . The presence of methoxy groups, as in the compound of interest, can also affect the molecule's solubility and ability to interact with biological targets. Spectral data, such as IR, NMR, and mass spectrometry, are essential for confirming the structure of these compounds and can provide insights into their physical properties .

Relevant Case Studies

Case studies involving 4-thiazolidinone derivatives have demonstrated their potential as antimicrobial and antifungal agents. For example, a series of N-substituted 4-thiazolidinone derivatives showed activity against Mycobacterium tuberculosis and other selected bacteria and fungi . Another study reported the synthesis of novel 2-imino-4-thiazolidinone derivatives with significant antifungal activity, highlighting their potential as antifungal agents . These studies suggest that the compound may also possess similar biological activities, warranting further investigation.

Scientific Research Applications

Antimicrobial and Antitubercular Activities

  • Antitubercular Evaluation : Thiazolidinone derivatives have shown significant in vitro activities against Mycobacterium tuberculosis. A study highlighted a compound with MICs of 3.31 µM against log-phase culture of MTB, exhibiting potent antitubercular activity in the presence of an efflux pump inhibitor, indicating a potential avenue for TB treatment research (Samala et al., 2014).

  • Antimicrobial and Antifungal Activities : Synthesized thiazolidinone derivatives have demonstrated antimicrobial and antifungal effects. For instance, certain derivatives have been evaluated against various agricultural fungi, showing higher fungicidal effects compared to other compounds, thus contributing to the development of new antifungal agents (Liu et al., 2000).

Anticancer and Antiproliferative Effects

  • Anticancer Agents : Thiazolidinone compounds have been investigated for their anticancer properties. Research has explored the synthesis and antiproliferative activity of these compounds against human cancer cell lines, identifying several derivatives with potent activity, which may offer new pathways for cancer therapy (Chandrappa et al., 2008).

  • Selective Inhibitory Activity : Some thiazolidinone derivatives have been designed and synthesized to possess selective inhibitory activity against leukemia cell lines. This specificity in action underscores the potential of thiazolidinones in targeted cancer treatment strategies (Subtelna et al., 2020).

Antifibrotic Potential

  • Antifibrotic and Anticancer Activity : A study described the synthesis and evaluation of amino(imino)thiazolidinone derivatives for their antifibrotic and anticancer activities. Notably, compounds showing significant reduction in the viability of fibroblasts did not exhibit anticancer effects, highlighting their selective antifibrotic potential without affecting cancer cell viability, which could be beneficial in treating fibrotic diseases (Kaminskyy et al., 2016).

properties

IUPAC Name

(5E)-2-(2,4-dimethylphenyl)imino-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S/c1-12-6-7-15(13(2)8-12)22-21-23-20(24)18(28-21)11-14-9-16(25-3)19(27-5)17(10-14)26-4/h6-11H,1-5H3,(H,22,23,24)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTURCPZQKDLJNF-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N=C2NC(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)N=C2NC(=O)/C(=C\C3=CC(=C(C(=C3)OC)OC)OC)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E,5E)-2-((2,4-dimethylphenyl)imino)-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.